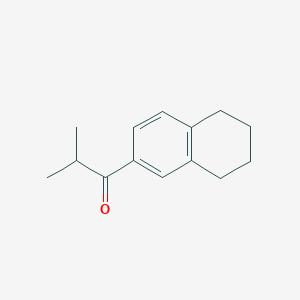

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one

Description

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one (CAS: 116707-04-1) is a ketone derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene, or tetralin) backbone substituted with a branched alkyl chain. Its molecular formula is C₁₄H₁₈O, with a molar mass of 202.29 g/mol and a predicted boiling point of 334.3±31.0 °C .

The tetralin moiety confers rigidity and lipophilicity, while the methyl-substituted propanone group enhances steric bulk, influencing its pharmacokinetic and pharmacodynamic properties. Its density is estimated at 1.005±0.06 g/cm³, suggesting moderate solubility in organic solvents .

Properties

IUPAC Name |

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYHRNBZZLBTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent, followed by oxidation to introduce the ketone functionality. One common method involves the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Drug Development

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block in the development of novel drugs targeting specific biological pathways.

Case Study: Synthesis of Antidepressants

Research has shown that derivatives of this compound can be synthesized to create new antidepressant agents. The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in treating mood disorders.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains suggests potential applications in developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it to create various functionalized derivatives.

Example: Synthesis of Ketones

The compound can be transformed into ketones through oxidation reactions, which are valuable in synthetic organic chemistry for creating complex molecules.

Material Science

In material science, this compound is utilized in the formulation of specialty polymers and resins. Its properties contribute to enhancing the mechanical strength and thermal stability of materials.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, further research is necessary to fully understand its safety in various applications.

Safety Data: Summary

| Property | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Bioactivity: The presence of a pyrrolidinyl group in β-TH-Naphyrone and TH-PVP enhances their psychoactive properties by mimicking synthetic cathinones, which interact with monoamine transporters . Methoxy and morpholine groups (e.g., in 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one) improve anti-inflammatory activity by mimicking Naproxen’s pharmacophore .

Physicochemical Properties :

- Boiling Points : The target compound’s boiling point (334.3°C ) is higher than TH-PVP (estimated ~300°C) due to increased molecular weight and ketone polarity .

- Lipophilicity : The hydroxyl group in 2-methyl-2-(tetralin-2-yl)propan-1-ol reduces lipophilicity (logP ~2.5) compared to the ketone (logP ~3.2), affecting membrane permeability .

Synthetic Utility :

- The target compound serves as a precursor for hydrazide derivatives with antiviral activity , whereas β-TH-Naphyrone is primarily associated with illicit psychoactive substances .

Pharmacological and Regulatory Context

- Antiviral vs. Psychoactive Applications: The target compound’s hydrazide derivative (compound 12 in ) inhibits influenza A viral replication (IC₅₀ = 3.2 μM), while β-TH-Naphyrone and TH-PVP are regulated due to their structural similarity to controlled cathinones .

- Toxicity Profile: Limited data exist for the target compound, but its hydrazide derivative shows low cytotoxicity (CC₅₀ > 100 μM) in mammalian cells . In contrast, pyrrolidinyl-substituted analogs like TH-PVP are associated with neurotoxicity and cardiovascular risks .

Biological Activity

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one (CAS No. 116707-04-1) is an organic compound classified as a ketone derivative of tetrahydronaphthalene. Its unique structure includes a methyl group and a propanone group attached to the naphthalene ring, which contributes to its biological activity and potential applications in various fields.

The molecular formula of this compound is C14H18O. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These properties are crucial for its biological interactions and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds or engage in hydrophobic interactions with active sites on proteins, influencing metabolic pathways and enzyme activities.

Key Interaction Pathways

- Enzyme Interactions : The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes.

- Receptor Binding : It has the potential to interact with neurotransmitter receptors, which could influence neurological functions.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance:

- MAO-B Inhibition : Preliminary studies suggest that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of dopamine, potentially alleviating symptoms associated with dopaminergic deficits.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of compounds similar to this compound on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage.

- Pharmacological Screening : Fragment-based drug discovery methods have identified related compounds that show promising activity against various targets involved in neurodegeneration. These findings suggest a potential for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Potential MAO-B inhibitor | Exhibits neuroprotective properties |

| 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol | Alcohol derivative; less potent | May have different metabolic pathways |

| 5,6,7,8-Tetrahydro-1-naphthylamine | Amine derivative; known for different receptor interactions | Potentially more selective for certain targets |

Safety and Toxicology

While detailed toxicological data on this compound is limited, general safety considerations for ketones include potential irritant effects and the need for proper handling protocols in laboratory settings.

Q & A

Q. Basic

- Gas Chromatography-Mass Spectrometry (GC-MS): HP-5MS or CP-Sil 5 CB columns with temperature gradients (e.g., 50°C to 300°C at 10°C/min) resolve impurities and confirm molecular weight .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., 400 MHz) identifies functional groups and substitution patterns.

How can researchers resolve discrepancies in spectroscopic data?

Advanced

Discrepancies often arise from stereochemical variations or impurities. Use multi-dimensional NMR (2D COSY, HSQC) to resolve overlapping signals. Cross-reference spectral data with databases like NIST Chemistry WebBook (). Recrystallization or alternative synthesis routes (e.g., enantioselective catalysis) may yield purer samples for reanalysis .

What in vitro assays evaluate biological activity?

Q. Basic

- Antimicrobial: Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Anti-inflammatory: TNF-α or IL-6 suppression assays in macrophage cell lines (e.g., RAW 264.7). Structural analogs in show activity via enzyme inhibition (e.g., COX-2) .

How to design structure-activity relationship (SAR) studies?

Advanced

Systematically vary substituents (e.g., methyl/hydroxyl groups) and profile bioactivity. Molecular docking (using crystallographic data from ) predicts binding modes. High-throughput screening (HTS) of parallel-synthesized derivatives, as in , identifies key pharmacophores. Quantitative SAR (QSAR) models correlate structural features with activity .

What preclinical models assess toxicity?

Q. Basic

- Rodent Models: OECD-compliant acute/subchronic studies evaluate systemic effects (hepatic, renal) via oral/dermal exposure ().

- Biomarkers: Serum ALT, creatinine, and histopathology assess organ damage .

How do metabolomic studies elucidate toxicokinetics?

Advanced

LC-MS-based metabolomics identifies Phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives). Integrate with in vitro hepatocyte models () for metabolic pathway mapping. Toxicogenomics links metabolite profiles to gene expression changes (e.g., CYP450 upregulation) .

What safety protocols are essential for handling?

Q. Basic

- PPE: Gloves, goggles, and lab coats.

- Engineering Controls: Fume hoods for volatile steps ().

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) .

How to address contradictions in bioactivity data?

Advanced

Replicate experiments under standardized conditions (e.g., cell line consistency, purity >95%). Meta-analysis adjusts for variables like assay type (e.g., MIC vs. IC₅₀). Collaborative validation (e.g., inter-laboratory studies in ) enhances reproducibility. Transparent reporting of synthetic methods (e.g., NMR shifts in ) reduces ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.